![molecular formula C18H20N4O3 B7438077 (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide](/img/structure/B7438077.png)
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
Mechanism of Action
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide disrupts the energy production in cancer cells, leading to cell death. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce metabolic reprogramming in cancer cells, leading to decreased glucose consumption and increased reliance on fatty acid oxidation for energy production. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to induce mitochondrial dysfunction and alter redox balance in cancer cells, leading to the generation of reactive oxygen species and oxidative stress. These effects ultimately lead to cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its ability to target the mitochondrial TCA cycle, which is essential for energy production in cancer cells. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, one limitation of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective formulations for the administration of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in vivo. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in humans. Finally, the combination of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide with other anticancer agents and immunotherapies should be explored to maximize its therapeutic potential.
Synthesis Methods
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is synthesized by the reaction of 3-bromo-1H-isoindole-1-one with 6-(2-hydroxypropyl)pyrazin-2-amine in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with (R)-2-chloropropionyl chloride to yield (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide.
Scientific Research Applications
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been extensively studied for its anticancer activity. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including pancreatic cancer, leukemia, lymphoma, and lung cancer. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)25-16-9-19-8-15(20-16)21-17(23)12(3)22-10-13-6-4-5-7-14(13)18(22)24/h4-9,11-12H,10H2,1-3H3,(H,20,21,23)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXBENNNZLWQIV-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CN=CC(=N1)OC(C)C)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.